molecular formula C21H16N2O2S B8660767 2-Pyridinecarbonitrile, 6-(4-benzoylphenoxy)-3-(ethylthio)- CAS No. 102645-53-4

2-Pyridinecarbonitrile, 6-(4-benzoylphenoxy)-3-(ethylthio)-

Cat. No. B8660767
Key on ui cas rn: 102645-53-4
M. Wt: 360.4 g/mol
InChI Key: NCNHWRXBUOOOQS-UHFFFAOYSA-N
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Patent
US04558134

Procedure details

6-Chloro-3-ethylthio-2-pyridinecarbonitrile (23.8 g) was mixed with 25.8 g of 4-benzoylphenol in the presence of 15.7 g of t-BuOK in 150 ml of THF and 30 ml DMSO. After reaction, the mixture was filtered leaving a solid residue from which 12.4 g of the desired 6-(4-benzoylphenoxy)-3-ethylthio-2-pyridinecarbonitrile (m.p. 88°-90° C.) was recovered. An additional 6.5 g of desired product was isolated from the filtrate by separation on a Water's Prep LC 500 instrument (using a 10% acetone in hexane eluant).
Name
6-Chloro-3-ethylthio-2-pyridinecarbonitrile
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([S:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.[C:13]([C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CC([O-])(C)C.[K+]>C1COCC1.CS(C)=O>[C:13]([C:21]1[CH:22]=[CH:23][C:24]([O:27][C:2]2[N:7]=[C:6]([C:8]#[N:9])[C:5]([S:10][CH2:11][CH3:12])=[CH:4][CH:3]=2)=[CH:25][CH:26]=1)(=[O:20])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
6-Chloro-3-ethylthio-2-pyridinecarbonitrile
Quantity
23.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C#N)SCC
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)O
Name
Quantity
15.7 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(OC2=CC=C(C(=N2)C#N)SCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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